1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-7-9-3-1-5-15-12(9)16-6-2-4-10(8-16)11(14)17/h1,3,5,10H,2,4,6-8,13H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLYTUZKLGZQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 3-cyanopyridine as the starting material.
Catalytic Hydrogenation: The 3-cyanopyridine undergoes catalytic hydrogenation in the presence of a Raney nickel catalyst to form 3-aminomethylpyridine.
Formation of Piperidine Derivative: The 3-aminomethylpyridine is then reacted with piperidine-3-carboxylic acid under suitable reaction conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Aminomethyl Group (-CH₂NH₂)
-
Alkylation/Acylation : Reacts with electrophiles (e.g., acyl chlorides, alkyl halides) to form secondary amines or amides.
-
Schiff Base Formation : Condenses with ketones/aldehydes under mild acidic conditions .
-
Oxidative Stability : Susceptible to oxidation by hypochlorite (NaOCl), leading to dimerization or decomposition .
Carboxamide Group (-CONH₂)
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Hydrolysis : Cleaved under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield piperidine-3-carboxylic acid .
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Stability : Resists mild hydrolysis but degrades under prolonged exposure to aqueous NaOCl .
Pyridine Ring
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Electrophilic Substitution : Directed by the aminomethyl group; nitration or halogenation occurs preferentially at the 4-position of the pyridine ring .
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Coordination Chemistry : Pyridinyl nitrogen may act as a ligand for metal ions, though this is underexplored in the literature.
Table 2: Stability Under Select Conditions
| Condition | Observation | Source |
|---|---|---|
| Aqueous NaOCl (pH 9–10) | Oxidative dimerization or cleavage | |
| Acidic Hydrolysis (HCl) | Carboxamide → carboxylic acid | |
| Heat (>150°C) | Decomposition via piperidine ring opening |
Notable Findings :
Scientific Research Applications
Anticancer Activity
Research indicates that 1-[3-(aminomethyl)pyridin-2-yl]piperidine-3-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Mechanisms of Action :
- Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in serine biosynthesis, which is often upregulated in cancer cells. By inhibiting PHGDH, the compound disrupts metabolic pathways essential for cancer cell proliferation .
Data Table: Cytotoxicity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FaDu (hypopharyngeal) | 14.1 | Induces apoptosis | |
| Various cancer lines | Varies | PHGDH inhibition |
Neurological Applications
The compound is also being investigated for its potential neuroprotective effects. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
Case Study :
A study on similar compounds has indicated that derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, suggesting potential for treating conditions like depression and Alzheimer's disease .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridine moieties significantly affect potency and selectivity against target enzymes.
SAR Data Table
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperidine | Essential | - | Provides structural stability |
Case Study 1: Cancer Therapy
In vitro studies have demonstrated that derivatives of this compound induce apoptosis in several cancer cell lines, including FaDu hypopharyngeal tumor cells. These findings highlight its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
A related study evaluated the effects of similar compounds on neuronal cell lines, showing significant neuroprotection against oxidative stress-induced damage. This suggests that the compound may be beneficial in developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Polarity: The carboxamide group in the target compound provides hydrogen-bonding capacity, whereas carboxylic acid derivatives (e.g., ) introduce ionizable groups, altering solubility and membrane permeability.
Aromatic System Modifications: Replacement of pyridine with pyridazine (as in ) introduces additional nitrogen atoms, increasing polarity and hydrogen-bond acceptor capacity. Benzylidene or thienopyridine moieties (e.g., ) extend conjugation, possibly enhancing binding to hydrophobic pockets in enzymes.
Pharmacokinetic Considerations: Chlorine substituents (e.g., ) may improve lipophilicity and blood-brain barrier penetration, while aminomethyl groups (as in the target compound) could facilitate prodrug strategies.
Biological Activity
1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₈N₄O |
| Molecular Weight | 234.3 g/mol |
| MDL No. | MFCD09734596 |
| PubChem CID | 16787830 |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in signaling pathways. For instance, studies have indicated that compounds with similar structural motifs exhibit inhibitory activity against key kinases such as PI3K and PKB, which are crucial in cancer progression and metabolic regulation .
Biological Activity
-
Anticancer Activity :
- Research has shown that derivatives of piperidine compounds can induce apoptosis in cancer cells. A study highlighted that certain piperidine derivatives exhibited cytotoxic effects against human tumor cells, suggesting that this compound may share similar properties .
- The compound's ability to modulate signaling pathways related to cell growth and survival positions it as a potential candidate for cancer therapeutics.
- Inhibition of Kinase Activity :
Case Studies
Several studies have reported on the biological effects of related compounds:
- Study on Cytotoxicity : A recent investigation analyzed the cytotoxic effects of piperidine derivatives on glioblastoma cells, revealing that modifications in the chemical structure significantly influenced their potency. The findings suggest that this compound could be optimized for enhanced anticancer activity through structural modifications .
- Kinase Inhibition Study : Another study evaluated the structure-activity relationship (SAR) of piperidine-based compounds, demonstrating that specific substitutions could lead to increased selectivity and potency against PKB over PKA, underscoring the potential therapeutic applications of this compound in targeting these kinases .
Q & A
Q. What are the common synthetic routes for 1-[3-(Aminomethyl)pyridin-2-yl]piperidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including palladium-catalyzed coupling and reductive amination. For example, tert-butyl-protected intermediates are coupled using Pd₂(dba)₃ and BINAP ligands under inert conditions (e.g., nitrogen atmosphere in toluene) . Reductive steps may employ Fe powder and NH₄Cl in ethanol to reduce nitro or azide groups . Yield optimization depends on catalyst loading (e.g., 5-10 mol% Pd), temperature control (80-100°C for coupling), and stoichiometric ratios of reagents. Impurities from incomplete deprotection (e.g., tert-butyl groups) can reduce yield; purification via column chromatography or recrystallization is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, pyridine protons at δ 7.0–8.5 ppm) and confirms stereochemistry .
- IR : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₈N₄O at m/z 259.142) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration of chiral centers in the piperidine ring .
Advanced Research Questions
Q. How can researchers optimize catalytic systems in coupling steps during synthesis?
- Methodological Answer :
- Ligand Screening : BINAP or Xantphos ligands enhance Pd-catalyzed coupling efficiency by stabilizing reactive intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, toluene) improve reaction rates, while additives like K₂CO₃ neutralize HCl byproducts in amidation steps .
- Temperature Gradients : Lower temperatures (50–60°C) reduce side reactions in sensitive steps, while higher temperatures (100–120°C) accelerate coupling .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls to minimize variability .
- Purity Validation : HPLC (>95% purity) and LC-MS ensure compound integrity; impurities from incomplete synthesis (e.g., tert-butyl remnants) can skew activity .
- Structural Confirmation : Compare activity of enantiomers (e.g., (R)- vs. (S)-piperidine configurations) to isolate stereochemical effects .
Q. How does stereochemistry at the piperidine ring affect pharmacological profiles?
- Methodological Answer :
- Enantiomer Synthesis : Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., using (R)-BINAP ligands) produces enantiopure forms .
- Activity Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). For example, (S)-enantiomers may show 10-fold higher affinity due to optimal hydrogen bonding with active sites .
- MD Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses of enantiomers to receptors like CDK7, explaining activity differences .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar) using UV-Vis spectroscopy (λmax ~260 nm for pyridine) .
- pH Adjustment : Protonation of the pyridine nitrogen at pH <4 increases aqueous solubility; use buffered solutions (e.g., PBS) for reproducible measurements .
Q. Why do synthetic yields vary significantly between small- and large-scale reactions?
- Methodological Answer :
- Heat Transfer : Large-scale reactions suffer from inefficient heat dissipation, leading to decomposition. Use jacketed reactors with precise temperature control .
- Mixing Efficiency : Turbulent flow in continuous-flow reactors improves reagent contact vs. batch reactors .
- Catalyst Recycling : Immobilized Pd catalysts on silica reduce costs and improve consistency in scaled-up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
